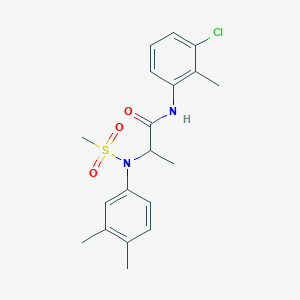

![molecular formula C17H12N4OS3 B4175194 N-2,1,3-benzothiadiazol-4-yl-2-[(4-phenyl-1,3-thiazol-2-yl)thio]acetamide](/img/structure/B4175194.png)

N-2,1,3-benzothiadiazol-4-yl-2-[(4-phenyl-1,3-thiazol-2-yl)thio]acetamide

Vue d'ensemble

Description

“N-2,1,3-benzothiadiazol-4-yl-2-[(4-phenyl-1,3-thiazol-2-yl)thio]acetamide” is a complex organic compound. It contains a benzothiadiazole ring, which is a bicyclic molecule composed of a benzene ring fused to a 1,2,5-thiadiazole . It also contains a thiazole ring, which is a heterocyclic compound with sulfur and nitrogen .

Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The benzothiadiazole and thiazole rings are likely to contribute to the compound’s aromaticity .Chemical Reactions Analysis

The compound’s reactivity would be influenced by its functional groups. For example, the benzothiadiazole ring can undergo standard chemistry of aromatic compounds, forming nitro and chloro derivatives .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure and functional groups. For example, compounds containing benzothiadiazole rings often have high thermal stability and good electron-accepting properties .Applications De Recherche Scientifique

Photoluminescent Materials and Optoelectronics

The photophysical behavior of H₂L can be tuned by functionalization or coordination to suitable metal ions. As a building block, it acts as an acceptor in polymer molecules and transition metal complexes. Researchers have explored its use in organic light-emitting diodes (OLEDs), organic solar cells, and organic field-effect transistors .

Coordination Chemistry and Complexes

H₂L forms coordination compounds with zinc (II) and copper (I). For instance:

Fluorescence and Photodynamic Therapy

H₂L’s photophysical properties, including fluorescence, are relevant for applications in photodynamic therapy. Its ability to absorb and emit light can be harnessed for targeted cancer treatment .

Materials for Organic Electronics

H₂L derivatives contribute to the design of high-performance donor-acceptor (D-A) polymers. These materials find use in organic electronic devices due to their favorable optoelectronic properties .

Heteroaromatic Units in Polymer Chemistry

H₂L derivatives, particularly 2,1,3-benzothiadiazole (btd), serve as acceptor units in polymer molecules. Their incorporation enhances the performance of optoelectronic materials .

Density Functional Theory (DFT) Studies

Theoretical calculations, such as DFT, provide insights into the electronic structure and properties of H₂L and its complexes. Researchers use computational methods to predict behavior and optimize materials .

Mécanisme D'action

Target of Action

It is known that 2,1,3-benzothiadiazole derivatives are often used as building blocks of optical materials . They are important components in various scientific applications, including optoelectronics, photocatalysis, and photodynamic therapy .

Mode of Action

The photophysical behavior of such derivatives can be tuned by two ways; functionalization of 2,1,3-benzothiadiazole (btd) and coordination to suitable metal ions . This suggests that the compound might interact with its targets through these mechanisms, leading to changes in their photophysical properties.

Biochemical Pathways

It is known that 2,1,3-benzothiadiazole derivatives are often used in the development of photoluminescent compounds . Therefore, it can be inferred that this compound might affect pathways related to photoluminescence and energy transfer.

Result of Action

Due to the diverse structures of 2,1,3-benzothiadiazole derivatives, they reveal different photophysical properties . This suggests that the compound might have varying effects at the molecular and cellular levels, potentially influencing photophysical properties.

Action Environment

It is known that the geometry of similar complexes changes substantially upon the release of incorporated molecules , suggesting that environmental factors such as the presence of certain molecules might influence the compound’s action.

Safety and Hazards

Orientations Futures

Propriétés

IUPAC Name |

N-(2,1,3-benzothiadiazol-4-yl)-2-[(4-phenyl-1,3-thiazol-2-yl)sulfanyl]acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H12N4OS3/c22-15(18-12-7-4-8-13-16(12)21-25-20-13)10-24-17-19-14(9-23-17)11-5-2-1-3-6-11/h1-9H,10H2,(H,18,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WPYWOFWDDQKWRG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CSC(=N2)SCC(=O)NC3=CC=CC4=NSN=C43 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H12N4OS3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

384.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2,1,3-benzothiadiazol-4-yl)-2-[(4-phenyl-1,3-thiazol-2-yl)sulfanyl]acetamide | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

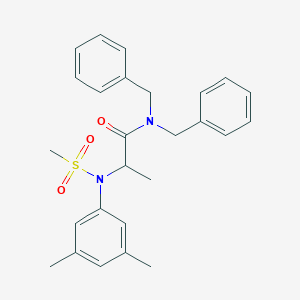

![N~1~-cycloheptyl-N~2~-(4-fluorophenyl)-N~2~-[(4-methoxyphenyl)sulfonyl]glycinamide](/img/structure/B4175112.png)

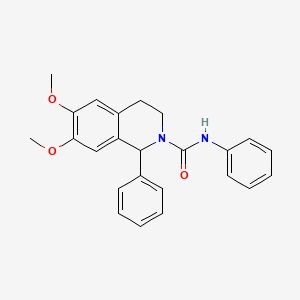

![7-(2,3-dimethoxyphenyl)-5-(3-nitrophenyl)-4,5,6,7-tetrahydro[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B4175114.png)

![2-[(5-methyl-1,3,4-oxadiazol-2-yl)thio]-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B4175118.png)

![N-[1-[2-(3,4-dimethoxyphenyl)ethyl]-2,5-dioxo-4-(trifluoromethyl)-4-imidazolidinyl]acetamide](/img/structure/B4175121.png)

![2-chloro-N-(1-{5-[(2-{[2-chloro-5-(trifluoromethyl)phenyl]amino}-2-oxoethyl)thio]-4-methyl-4H-1,2,4-triazol-3-yl}-2-hydroxyethyl)benzamide](/img/structure/B4175129.png)

![N~2~-(4-methylphenyl)-N~2~-(methylsulfonyl)-N~1~-{4-[(1,3-thiazol-2-ylamino)sulfonyl]phenyl}alaninamide](/img/structure/B4175152.png)

![N-(4-{[(2,6-dimethylphenyl)amino]sulfonyl}phenyl)-4-[[(4-methoxyphenyl)sulfonyl](methyl)amino]benzamide](/img/structure/B4175170.png)

![N-(4-{[(2,6-dimethyl-4-pyrimidinyl)amino]sulfonyl}phenyl)-2-[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]propanamide](/img/structure/B4175183.png)

![methyl [1-cyclopentyl-2,5-dioxo-4-(trifluoromethyl)-4-imidazolidinyl]carbamate](/img/structure/B4175190.png)

![2-({[(4-bromobenzyl)thio]acetyl}amino)-N-cyclohexylbenzamide](/img/structure/B4175211.png)

![1-[2-(4-chloro-3,5-dimethylphenoxy)propanoyl]-1,2,3,4-tetrahydroquinoline](/img/structure/B4175212.png)